5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a cyano group, an ethylsulfanyl group, and a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with aryl amines under solvent-free conditions at elevated temperatures (around 150°C) to form cyanoacetanilide derivatives . These intermediates can then undergo further reactions, such as alkylation and cyclization, to form the desired dihydropyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-alkylsulfanyl-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in the substituents attached to the dihydropyridine ring.
5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds have a pyrimidine ring instead of a dihydropyridine ring and exhibit different biological activities.
Uniqueness
The uniqueness of 5-cyano-6-(ethylsulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfanyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-cyano-6-ethylsulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-3-27-22-18(14-23)20(16-10-6-4-7-11-16)19(15(2)24-22)21(26)25-17-12-8-5-9-13-17/h4-13,20,24H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNZJZIVSVDIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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